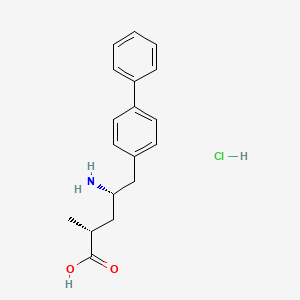

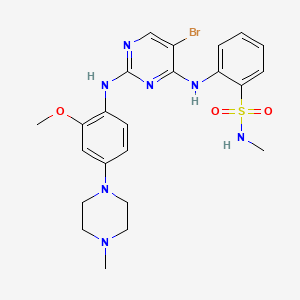

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride

説明

The compound (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride is a chiral amino acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods to ensure the correct configuration of the chiral centers. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids was achieved by crotylboration of N-Boc-l-alaninal, which allowed the assignment of the stereochemistry to the amino acid occurring in the marine toxin janolusimide . Similarly, the synthesis of S-2-amino-5-azolylpentanoic acids, which are inhibitors of nitric oxide synthases, involved treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with azoles under basic conditions, followed by acidolytic deprotection . These methods could potentially be adapted for the synthesis of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride by choosing appropriate starting materials and reaction conditions to introduce the biphenyl group at the correct position.

Molecular Structure Analysis

The molecular structure of amino acid derivatives can be determined using techniques such as X-ray crystallography. For example, the absolute stereochemistry of a component in bestatin was determined by X-ray analysis of its methyl ester hydrobromide . This approach could be applied to determine the precise configuration of the biphenyl-substituted amino acid , ensuring that the (2R,4S) stereochemistry is accurately identified.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by their functional groups and stereochemistry. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar structures. For instance, the azole-substituted pentanoic acids were synthesized through reactions with imidazoles and triazoles , indicating that the amino group and the azole moiety can participate in various chemical transformations. The biphenyl group in the compound of interest may also undergo reactions typical of aromatic systems, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and spectroscopic characteristics, are crucial for their characterization and application. The papers provided do not discuss the specific properties of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride, but they do mention properties of related compounds. For example, the methyl ester hydrobromide of a bestatin component was crystallized and had a melting point of 172-173°C . Such data are essential for the purification and identification of the compound of interest. The presence of the biphenyl group would likely affect the compound's hydrophobicity and may influence its melting point and solubility compared to the compounds discussed in the papers.

科学的研究の応用

Amino Acid Constituents in Toxins and Antibiotics

- AM-Toxins Composition : The L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, are identified as constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

- Marine Toxin and Antitumor Antibiotic Constituents : Diastereomers of similar amino acids are found in the marine toxin janolusimide and the antitumor antibiotic bleomycin A2 (Giordano, Spinella, & Sodano, 1999).

Synthesis and Chemical Transformations

- Tetrazole-Containing Derivatives : The amino and carboxy terminal groups of similar molecules are used for preparing tetrazole-containing derivatives, demonstrating its versatility in chemical synthesis (Putis, Shuvalova, & Ostrovskii, 2008).

- Radiosynthesis and Autoradiography : Derivatives of this compound have been evaluated as PET imaging tracers, showing potential in medical imaging and research (Teyssier et al., 2021).

- Cell Differentiation Studies : Analogous compounds have been used to study cell differentiation, showing its application in cellular and molecular biology (Chen et al., 2009).

Safety And Hazards

特性

IUPAC Name |

(2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H/t13-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSBMWIJMJQNKE-YNDBEVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)